N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide
CAS No.: 1019099-24-1
Cat. No.: VC11921105
Molecular Formula: C24H26N6O3S
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019099-24-1 |
|---|---|
| Molecular Formula | C24H26N6O3S |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-2,3-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C24H26N6O3S/c1-15-14-16(2)30(28-15)24-13-12-23(26-27-24)25-19-6-8-20(9-7-19)29-34(31,32)22-11-10-21(33-5)17(3)18(22)4/h6-14,29H,1-5H3,(H,25,26) |
| Standard InChI Key | IOGCCZKNBXIWRF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=C(C=C4)OC)C)C)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=C(C=C4)OC)C)C)C |
Introduction
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a complex organic compound featuring a sulfonamide group, a pyrazole moiety, and multiple methoxy and dimethyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include the preparation of the pyrazole derivative followed by coupling reactions to introduce the sulfonamide and methoxy groups. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions could be employed to enhance yields and reduce reaction times.
Biological Activities and Potential Applications
Compounds containing pyrazole and sulfonamide functionalities have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. Specific studies have indicated that similar compounds demonstrate antioxidant effects and potential anticancer activity. The unique combination of structural elements in this compound may enhance its efficacy in targeting specific biological pathways or receptors involved in disease processes.
Research Findings and Future Directions
Interaction studies involving N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide may include molecular docking simulations to predict binding affinities with various biological targets such as enzymes or receptors. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume